molecular formula C11H11BrO3 B1290306 3-Bromo-4-ethoxycinnamic acid CAS No. 99853-24-4

3-Bromo-4-ethoxycinnamic acid

Cat. No.: B1290306
CAS No.: 99853-24-4
M. Wt: 271.11 g/mol
InChI Key: GTHHPORFQMDCHR-UHFFFAOYSA-N
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Description

3-Bromo-4-ethoxycinnamic acid is an organic compound with the molecular formula C11H11BrO3. It is a derivative of cinnamic acid, where the phenyl ring is substituted with a bromine atom at the third position and an ethoxy group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-ethoxycinnamic acid typically involves the bromination of 4-ethoxycinnamic acid. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the desired position on the phenyl ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-ethoxycinnamic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 3-amino-4-ethoxycinnamic acid or 3-thio-4-ethoxycinnamic acid.

    Oxidation: Formation of 3-bromo-4-ethoxybenzaldehyde or 3-bromo-4-ethoxybenzoic acid.

    Reduction: Formation of 3-bromo-4-ethoxyhydrocinnamic acid.

Scientific Research Applications

3-Bromo-4-ethoxycinnamic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-ethoxycinnamic acid in biological systems involves its interaction with specific molecular targets. The bromine atom and ethoxy group can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-ethoxycinnamic acid
  • 3-Bromo-4-methoxycinnamic acid
  • 3-Chloro-4-ethoxycinnamic acid

Uniqueness

3-Bromo-4-ethoxycinnamic acid is unique due to the specific positioning of the bromine and ethoxy groups, which can significantly affect its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

3-(3-bromo-4-ethoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c1-2-15-10-5-3-8(7-9(10)12)4-6-11(13)14/h3-7H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHHPORFQMDCHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=CC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743111
Record name 3-(3-Bromo-4-ethoxyphenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99853-24-4
Record name 3-(3-Bromo-4-ethoxyphenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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